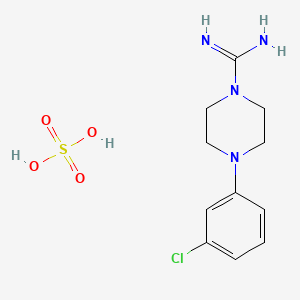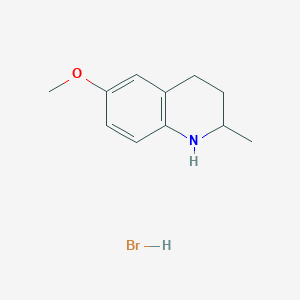
6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide
Overview
Description
6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline is a compound with the molecular weight of 177.25 . It is a liquid form and has a melting point of 65-68 degrees Celsius .
Molecular Structure Analysis
The molecular formula of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline is C11H15NO . The InChI code is 1S/C11H15NO/c1-8-3-4-9-7-10(13-2)5-6-11(9)12-8/h5-8,12H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis
6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline is a liquid at room temperature . It has a melting point of 65-68 degrees Celsius . The compound is stored at 4 degrees Celsius .Scientific Research Applications
Chemical Reagents
“6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline” is used as a chemical reagent . Chemical reagents are substances or compounds that are added to a system in order to bring about a chemical reaction or are present at the start of a reaction.
Organic Intermediates
This compound is also used as an organic intermediate . Organic intermediates are often used in the synthesis of other organic compounds. They are used in a wide range of industries including, but not limited to, pharmaceuticals, agrochemicals, and polymers.
Fine Chemicals
“6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline” is used in the production of fine chemicals . Fine chemicals are complex, single, pure chemical substances, produced in limited quantities in multipurpose plants by multistep batch chemical or biotechnological processes.
Pharmaceutical Research and Development
This compound is used in pharmaceutical research and development . It could be used in the synthesis of new drugs or in the improvement of existing drug formulations.
Antimalarial Agents
Pyranoquinolines, a class of compounds that “6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline” belongs to, have shown significant effectiveness as antimalarial agents .
Antiviral Agents
Pyranoquinolines have also been found to be effective as antiviral agents .
Antiallergic Agents
These compounds have demonstrated antiallergic properties .
Antiseptic Agents
Safety and Hazards
properties
IUPAC Name |
6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.BrH/c1-8-3-4-9-7-10(13-2)5-6-11(9)12-8;/h5-8,12H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXGMEQWUKHMJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1)C=CC(=C2)OC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3102298.png)
![7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3102304.png)
![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3102308.png)
![5-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B3102310.png)
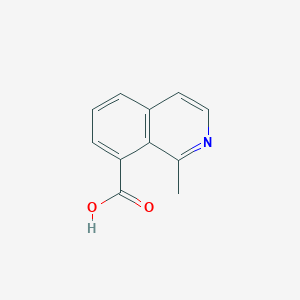
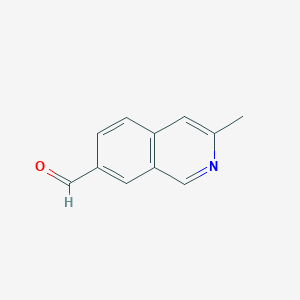
![5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3102338.png)
![7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3102358.png)
![8-Isobutoxy-2,3,3a,4,5,6-hexahydro-1H-pyrazino-[3,2,1-jk]carbazole hydrochloride](/img/structure/B3102370.png)
![6-Piperazin-1-ylimidazo[1,2-B]pyridazine hydrochloride](/img/structure/B3102374.png)
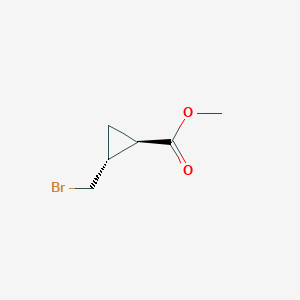
![[2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]-amine hydrochloride](/img/structure/B3102399.png)
![2-[(1,3-Dimethylpyrazol-5-yl)methoxy]ethylamine](/img/structure/B3102400.png)
